molecular formula C5H6N4O B1280954 5-Aminopyrimidine-2-carboxamide CAS No. 56621-97-7

5-Aminopyrimidine-2-carboxamide

Cat. No.: B1280954
CAS No.: 56621-97-7
M. Wt: 138.13 g/mol
InChI Key: GYPNGGBTDFQAMV-UHFFFAOYSA-N
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Description

5-Aminopyrimidine-2-carboxamide is an organic compound with the molecular formula C5H6N4O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are significant in various fields, including medicinal chemistry, due to their biological activities and structural versatility .

Mechanism of Action

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Biochemical Analysis

Biochemical Properties

5-Aminopyrimidine-2-carboxamide plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are vital in inflammatory processes . The compound’s interaction with these enzymes suggests its potential as an anti-inflammatory agent. Additionally, this compound has been shown to inhibit the activity of certain proteins involved in cell signaling pathways, further highlighting its biochemical significance .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to affect the PI3K/mTOR signaling pathway, which is crucial for cell growth and survival . By inhibiting this pathway, this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies . Moreover, the compound’s impact on gene expression and cellular metabolism underscores its potential in regulating cellular functions and maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound inhibits the activity of COX enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins . Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in inflammation and cell proliferation, further elucidating the compound’s molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, such as room temperature and inert atmosphere . Its degradation over time can lead to a decrease in its efficacy, necessitating careful consideration of storage and handling conditions . Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in the context of inflammation and cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit anti-inflammatory and anticancer properties without significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage to maximize the compound’s therapeutic benefits while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is metabolized primarily through the action of cytochrome P450 enzymes, which facilitate its conversion into active metabolites . These metabolites can then participate in further biochemical reactions, influencing metabolic flux and metabolite levels within cells . Understanding the metabolic pathways of this compound is crucial for elucidating its overall biochemical role and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s interaction with these transporters ensures its proper localization and accumulation in target tissues . For instance, transporters such as P-glycoprotein play a role in the cellular uptake and distribution of this compound, affecting its bioavailability and therapeutic efficacy . Additionally, binding proteins can facilitate the compound’s transport to specific cellular compartments, further influencing its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is a critical factor determining its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can be localized to the nucleus, where it interacts with transcription factors to modulate gene expression . Additionally, its presence in the cytoplasm allows it to interact with cytoplasmic enzymes and signaling proteins, further influencing cellular processes . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Aminopyrimidine-2-carboxamide can be synthesized through several methods. One common approach involves the condensation of amidines with β-dicarbonyl compounds. Another method includes the cyclization of appropriate precursors .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: 5-Aminopyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a wide range of substituted pyrimidines .

Properties

IUPAC Name

5-aminopyrimidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O/c6-3-1-8-5(4(7)10)9-2-3/h1-2H,6H2,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPNGGBTDFQAMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480852
Record name 5-AMINOPYRIMIDINE-2-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56621-97-7
Record name 5-AMINOPYRIMIDINE-2-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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